LogP vs. 4-Methylpyrrolidin-2-one
The predicted partition coefficient (LogP) of 4-cyclopropyl-4-methylpyrrolidin-2-one is calculated at 0.43, based on the JChem algorithm (ChemBase). [1] This is nearly identical to the LogP of the simpler 4-methylpyrrolidin-2-one, which is reported at 0.42 (PubChem XLogP3). [2] Despite its larger molecular weight and the addition of a hydrophobic cyclopropyl ring, the target compound does not exhibit a proportional increase in lipophilicity. This indicates a balanced polarity profile, likely due to the electron-withdrawing effects of the cyclopropane ring and its influence on the solvation of the amide bond.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.43 |
| Comparator Or Baseline | 4-Methylpyrrolidin-2-one: LogP = 0.42 |
| Quantified Difference | Δ LogP ≈ 0.01 (negligible increase) |
| Conditions | In silico prediction; target compound: JChem (ChemBase); comparator: PubChem XLogP3 |
Why This Matters
This shows that the cyclopropyl-methyl substitution does not introduce a significant lipophilicity penalty, which is critical for maintaining aqueous solubility and oral bioavailability parameters in lead optimization, unlike larger alkyl groups which typically increase LogP.
- [1] ChemBase. Calculated properties for 4-cyclopropyl-4-methylpyrrolidin-2-one (LogP: 0.43122622). Retrieved from http://www.chembase.cn/molecule-58135.html. View Source
- [2] PubChem. (S)-4-Methylpyrrolidin-2-one (XLogP3: 0.4). Retrieved from https://pubchem.ncbi.nlm.nih.gov. View Source
